2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the phenyl and chlorobenzoate groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Chlorobenzoate derivatives: Compounds with similar chlorobenzoate groups but different core structures.
Uniqueness
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
326611-20-5 |
---|---|
Molecular Formula |
C22H13ClO3S |
Molecular Weight |
392.9g/mol |
IUPAC Name |
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C22H13ClO3S/c23-16-8-5-7-15(12-16)22(25)26-18-10-3-1-6-14(18)13-20-21(24)17-9-2-4-11-19(17)27-20/h1-13H/b20-13- |
InChI Key |
CWKQCIOYCTWPFC-MOSHPQCFSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.